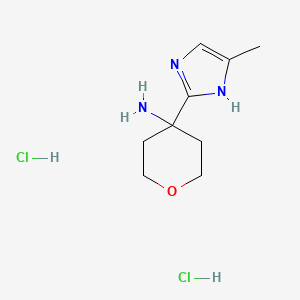

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

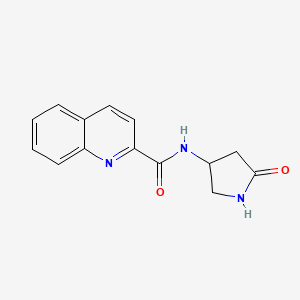

Übersicht

Beschreibung

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is a heterocyclic compound with a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms. It is also known as 1,3-diazole . The imidazole moiety plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Due to its broad range of chemical and biological properties, imidazole has become an essential synthon in drug development .

Molecular Structure Analysis

The molecular formula of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is C₄H₆N₂ . The compound consists of an imidazole ring fused to an oxan-4-amine moiety. The methyl group at position 4 of the imidazole ring contributes to its unique structure. The dihydrochloride salt form indicates the presence of two chloride ions. The molecular weight is approximately 82.1 g/mol .

Chemical Reactions Analysis

The compound’s reactivity depends on the imidazole ring and the oxan-4-amine group. It may participate in various reactions, such as nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its potential as a building block for the synthesis of more complex molecules. Specific reaction pathways and functional group transformations can be investigated further in relevant literature .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Docking Studies

A study focused on a molecule similar to 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, revealed its significant role in hypertension treatment as a potential I1 imidazoline receptor agonist. The research employed both experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT, to investigate the molecular structure. Quantum mechanical calculations provided insights into the molecule's structure and electronic energies, highlighting its potential in biological, physical, pharmaceutical, and medicinal applications (S. Aayisha et al., 2019).

Analytical Chemistry and Mass Spectrometry

The analysis and distinction between N-methylated imidazolinones using mass spectrometric techniques were discussed in a study focusing on a new class of herbicides. This research developed methods for separating and identifying two isomeric N-methylated derivatives, contributing to analytical chemistry by enhancing the understanding of complex mixtures and the chemical structures of imidazolinone derivatives (S. Cardaciotto et al., 1987).

Role in Advanced Glycation End-Products Formation

Methylglyoxal, a highly reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs), has been studied for its modification of arginine and lysine residues in proteins. These modifications lead to the formation of compounds like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1), which are associated with complications of diabetes and some neurodegenerative diseases. This research underlines the importance of understanding the biochemical pathways and impacts of methylglyoxal and related compounds in disease progression (I. Nemet et al., 2006).

Wirkmechanismus

Target of Action

Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They are key components in many functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives have been known to interact with a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives have been reported to show different biological activities .

Eigenschaften

IUPAC Name |

4-(5-methyl-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-7-6-11-8(12-7)9(10)2-4-13-5-3-9;;/h6H,2-5,10H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJYLKAKLKARMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2(CCOCC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2967781.png)

![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2967784.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2967786.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)

![2-furyl-N-({1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2967793.png)

![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2967798.png)